molecular formula C23H21Br2N3O3 B15018881 (3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-(naphthalen-2-yl)butanamide

(3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-(naphthalen-2-yl)butanamide

Cat. No.: B15018881
M. Wt: 547.2 g/mol
InChI Key: VDPXFWGQTPRANL-JFLMPSFJSA-N
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Description

The compound (3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-(naphthalen-2-yl)butanamide is a synthetic organic molecule characterized by its complex structure, which includes multiple functional groups such as phenoxy, hydrazinylidene, and naphthyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-(naphthalen-2-yl)butanamide typically involves multiple steps:

    Formation of the Phenoxyacetyl Intermediate: The initial step involves the reaction of 2,4-dibromo-5-methylphenol with chloroacetic acid under basic conditions to form the phenoxyacetyl intermediate.

    Hydrazine Derivative Formation: The phenoxyacetyl intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazine derivative.

    Condensation Reaction: The hydrazine derivative undergoes a condensation reaction with naphthalen-2-ylbutanamide under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and naphthyl groups.

    Reduction: Reduction reactions can occur at the hydrazinylidene group, converting it to a hydrazine derivative.

    Substitution: The bromine atoms in the phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Products may include quinones and other oxidized derivatives.

    Reduction: The major product would be the corresponding hydrazine derivative.

    Substitution: Substituted phenoxy derivatives with various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.

    Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology and Medicine

    Antimicrobial Activity: The compound has potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

    Cancer Research: It may exhibit cytotoxic properties against certain cancer cell lines, making it a candidate for anticancer drug development.

Industry

    Dye and Pigment Production: The compound can be used as a precursor in the synthesis of dyes and pigments with specific color properties.

    Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of (3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-(naphthalen-2-yl)butanamide involves its interaction with cellular components. The compound can bind to specific proteins and enzymes, inhibiting their activity. For example, it may inhibit enzymes involved in DNA replication, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include:

    DNA Topoisomerases: Inhibition of these enzymes can prevent DNA replication and transcription.

    Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in cells, leading to cell damage and death.

Comparison with Similar Compounds

Similar Compounds

  • (3E)-3-{2-[(2,4-dichloro-5-methylphenoxy)acetyl]hydrazinylidene}-N-(naphthalen-2-yl)butanamide
  • (3E)-3-{2-[(2,4-difluoro-5-methylphenoxy)acetyl]hydrazinylidene}-N-(naphthalen-2-yl)butanamide

Uniqueness

  • Bromine Substitution : The presence of bromine atoms in the phenoxy group enhances the compound’s reactivity and potential biological activity compared to its chloro and fluoro analogs.
  • Hydrazinylidene Group : This functional group is crucial for the compound’s ability to form stable complexes with metal ions, which can be exploited in catalysis and materials science.

This detailed article provides a comprehensive overview of (3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-(naphthalen-2-yl)butanamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H21Br2N3O3

Molecular Weight

547.2 g/mol

IUPAC Name

(3E)-3-[[2-(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene]-N-naphthalen-2-ylbutanamide

InChI

InChI=1S/C23H21Br2N3O3/c1-14-9-21(20(25)12-19(14)24)31-13-23(30)28-27-15(2)10-22(29)26-18-8-7-16-5-3-4-6-17(16)11-18/h3-9,11-12H,10,13H2,1-2H3,(H,26,29)(H,28,30)/b27-15+

InChI Key

VDPXFWGQTPRANL-JFLMPSFJSA-N

Isomeric SMILES

CC1=CC(=C(C=C1Br)Br)OCC(=O)N/N=C(\C)/CC(=O)NC2=CC3=CC=CC=C3C=C2

Canonical SMILES

CC1=CC(=C(C=C1Br)Br)OCC(=O)NN=C(C)CC(=O)NC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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